N-[4-({2-[1-(2-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide N-[4-({2-[1-(2-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026219
InChI: InChI=1S/C22H21N3O2/c1-3-21(26)23-20-12-10-17(11-13-20)22(27)25-24-15(2)18-9-8-16-6-4-5-7-19(16)14-18/h4-14H,3H2,1-2H3,(H,23,26)(H,25,27)/b24-15+
SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol

N-[4-({2-[1-(2-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide

CAS No.:

Cat. No.: VC1026219

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({2-[1-(2-naphthyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide -

Specification

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
IUPAC Name N-[(E)-1-naphthalen-2-ylethylideneamino]-4-(propanoylamino)benzamide
Standard InChI InChI=1S/C22H21N3O2/c1-3-21(26)23-20-12-10-17(11-13-20)22(27)25-24-15(2)18-9-8-16-6-4-5-7-19(16)14-18/h4-14H,3H2,1-2H3,(H,23,26)(H,25,27)/b24-15+
Standard InChI Key IUTASNSFSPPAFS-BUVRLJJBSA-N
Isomeric SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator